N-(2-fluorophenyl)propane-2-sulfonamide
Overview
Description
N-(2-fluorophenyl)propane-2-sulfonamide is an organic compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a propane-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamides, such as sulfanilamide, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a precursor to nucleotides that are essential for DNA replication .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and the presence of pus, which can inhibit their antibacterial action .
Biochemical Analysis
Biochemical Properties
N-(2-fluorophenyl)propane-2-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn influences cellular activities. For example, this compound has been found to interact with enzymes involved in the synthesis of nucleic acids, thereby affecting DNA replication and transcription .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in cell function. For instance, this compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. This interaction can result in the disruption of metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different metabolites, which can have distinct biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, this compound can cause toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit or activate enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, the compound can interact with cofactors such as NADH and ATP, influencing energy metabolism and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. This compound can accumulate in certain tissues, leading to localized effects on cellular function . The distribution of the compound is influenced by factors such as its chemical properties, the presence of transporters, and the tissue’s metabolic activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological activity. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can be targeted to mitochondria, affecting energy metabolism and apoptotic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)propane-2-sulfonamide typically involves the reaction of 2-fluoroaniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
2-fluoroaniline+propane-2-sulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)propane-2-sulfonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)propane-2-sulfonamide
- N-(2-bromophenyl)propane-2-sulfonamide
- N-(2-methylphenyl)propane-2-sulfonamide
Uniqueness
N-(2-fluorophenyl)propane-2-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
N-(2-fluorophenyl)propane-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVMDGXUQWIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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